The first paper discusses the synthesis of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b]3benzazepine derivatives and their receptor binding affinities, which are predictive of antipsychotic activity. These compounds exhibit atropisomerism and racemize at room temperature, with the bromo and chloro compounds having half-lives of 128 and 114 minutes, respectively. The receptor binding studies measured the displacement of various tritiated ligands, indicating that these compounds interact with multiple receptor sites, including dopamine, muscarinic cholinergic, alpha-adrenergic, and serotonin receptors1.
The second paper explores the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones as selective muscarinic (M3) receptor antagonists. The compounds synthesized were screened for their antagonistic activity on M3 receptors from guinea pig ileum and showed high selectivity over M2 receptors from guinea pig left atria. The most potent compounds had log(10)K(B) values of up to 7.2, indicating strong binding affinity2.
The third paper presents a new approach to synthesize 1,4-oxazine and 1,4-oxazepine derivatives, which are structurally related to 1-Methylazepan-4-ol. The synthesis involves a base-promoted exo mode cyclization of alkynyl alcohols and is supported by DFT calculations. The Grignard reaction is a key step in this process, leading to high diastereomeric compounds3.
The fourth paper describes the design and synthesis of 3-Benzazepin-1-ols as NR2B-selective NMDA receptor antagonists. The study shows that altering the piperidine ring of ifenprodil leads to a new class of NMDA receptor antagonists with high affinity for the NR2B subunit. The most potent ligands synthesized had Ki values in the nanomolar range and showed significant inhibition of glutamate-induced cytotoxicity, indicating their potential as NMDA antagonists4.
The compounds related to 1-Methylazepan-4-ol have potential applications in various fields, primarily in the development of new therapeutic agents. The receptor binding affinities of the synthesized benzazepine derivatives suggest their use as antipsychotic agents due to their interaction with multiple neurotransmitter systems1. The selective muscarinic (M3) receptor antagonists could be beneficial in treating disorders associated with overactive bladder or gastrointestinal issues2. The novel approach to synthesizing 1,4-oxazine and 1,4-oxazepine derivatives could lead to the discovery of new drugs with improved pharmacological profiles3. Lastly, the NR2B-selective NMDA receptor antagonists have potential applications in neuroprotection and the treatment of neurodegenerative diseases4.
CAS No.: 1460-73-7
CAS No.: 1559-34-8
CAS No.: 135-37-5
CAS No.:
CAS No.: 3131-26-8